molecular formula C8H14F3NO3 B14239798 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid CAS No. 500168-15-0

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid

Katalognummer: B14239798
CAS-Nummer: 500168-15-0
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: VZIPSIDYVHLASI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is a compound that combines an amino ketone with a trifluoroacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2-amino-2-methylpentan-3-one with trifluoroacetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is unique due to the presence of both an amino ketone and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

500168-15-0

Molekularformel

C8H14F3NO3

Molekulargewicht

229.20 g/mol

IUPAC-Name

2-amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-4-5(8)6(2,3)7;3-2(4,5)1(6)7/h4,7H2,1-3H3;(H,6,7)

InChI-Schlüssel

VZIPSIDYVHLASI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(C)(C)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.